6-(三氟甲氧基)色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

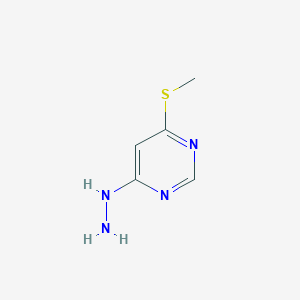

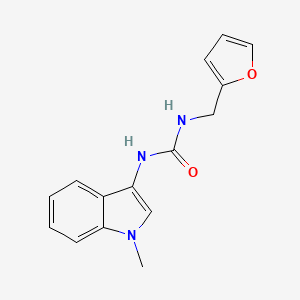

6-(Trifluoromethoxy)chroman-4-one is a compound that belongs to the chromanone family, characterized by a chroman backbone with a ketone functional group at the fourth position. The trifluoromethoxy group attached at the sixth position indicates the presence of a trifluoromethyl group bonded to an oxygen atom, which is then connected to the chroman ring. This structure is related to various synthetic derivatives that have been explored for their potential applications and chemical properties.

Synthesis Analysis

The synthesis of related trifluoromethylated chroman-4-ones has been reported using N-Benzyl-2-trifluoroimethyl-4H-chromen-4-imines and malonic acid. The reaction, conducted by heating in anhydrous dioxane, yields 2-trifluoromethyl-2-methylchroman-4-ones with approximately 60% yield . Additionally, the oxidation of 2,6-dimethyl-2-trifluoromethylchroman-4-one with potassium persulfate (K2S2O8) leads to the formation of fluorinated analogues of natural lactarochromal and the corresponding carboxylic acid .

Molecular Structure Analysis

A conformational study of a related compound, δ6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, reveals that the trifluoromethoxy group is nearly perpendicular to the arene ring, with a CF3-C-O angle of 117° . This suggests that in similar molecules, such as 6-(trifluoromethoxy)chroman-4-one, the trifluoromethoxy group may also exhibit a significant steric effect due to its orientation relative to the chroman ring.

Chemical Reactions Analysis

Reactions involving 2-(trifluoromethyl)chromones, which are structurally related to 6-(trifluoromethoxy)chroman-4-one, have been studied. When these chromones react with cyanoacetamides in the presence of sodium ethoxide, they produce 6-(2-hydroxyaryl)-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles . However, their reactions with ethyl cyanoacetate and diethyl malonate under similar conditions result in novel functionalized derivatives of 6H-benzo[c]chromen-6-one . These findings indicate that trifluoromethylated chromones can undergo diverse chemical transformations leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethoxy)chroman-4-one can be inferred from the properties of related compounds. The trifluoromethoxy group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. This can affect the reactivity and stability of the chroman-4-one core. The presence of the trifluoromethyl group may also enhance the lipophilicity of the molecule, potentially affecting its solubility and interaction with biological systems. The conformational analysis of related compounds suggests that the spatial arrangement of substituents can have a significant impact on the molecule's overall conformation and, consequently, its chemical behavior .

科学研究应用

1. 有机合成和化学反应性

6-(三氟甲氧基)色满-4-酮及其相关化合物作为有机合成中的中间体显示出显著的多功能性。该化合物参与亲核 1,4-三氟甲基化反应,生成天然化合物的氟代类似物,表现出高区域选择性和产率 (Sosnovskikh 等,2003)。此外,当 2-三氟甲基-4H-色满-4-亚胺与丙二酸反应时,会导致 2-三氟甲基-2-甲基色满-4-酮的合成,展示了该化合物在合成结构复杂且生物学上重要的分子中的作用 (Sosnovskikh & Usachev,2002)。

2. 生物和药理活性

与 6-(三氟甲氧基)色满-4-酮密切相关的色满-4-酮衍生物由于其多样的生物活性而成为药物发现中的关键。这些化合物被认为是杂环化学中的特权结构,并作为有机合成和药物设计中的关键中间体和构建块 (Emami & Ghanbarimasir,2015)。此外,6-(三氟甲氧基)色满-4-酮中的三氟甲氧基因其吸电子性质和高亲脂性而被注意到在生命科学中的应用日益广泛,使其成为各种药物和农用化学品中的有价值的成分 (Jeschke 等,2007; Guo 等,2017)。

3. 发光特性

色满酮-BF2 络合物,6-(三氟甲氧基)色满-4-酮的衍生物,因其发光特性而受到研究。这些络合物是 BODIPY 的结构变体,并已通过各种物理化学技术进行表征,表明在荧光和材料科学领域具有潜在应用 (Singh 等,2013)。

安全和危害

未来方向

The future directions of “6-(Trifluoromethoxy)chroman-4-one” and its derivatives could involve further exploration of their potential biological and pharmaceutical activities . As chroman-4-one derivatives have shown remarkable biological activities, they could be a major building block in a large class of medicinal compounds .

作用机制

Target of Action

Chroman-4-one, the core structure of this compound, is known to be a versatile scaffold in medicinal chemistry, acting as a building block for the design and synthesis of novel lead compounds .

Mode of Action

Chroman-4-one derivatives are associated with diverse biological activities . The trifluoromethoxy group might influence the compound’s interaction with its targets, potentially enhancing its potency or selectivity.

Biochemical Pathways

Chroman-4-one analogs have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .

属性

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSZDWIFBBPUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)chroman-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)